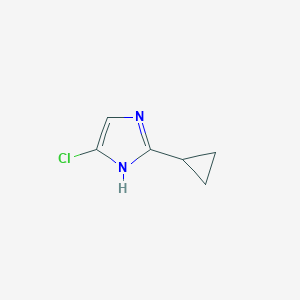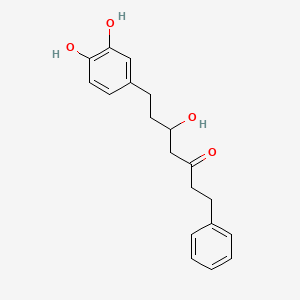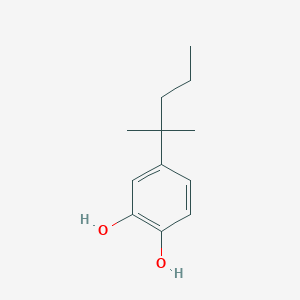
4-(2-Methylpentan-2-yl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpentan-2-yl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a 2-methylpentan-2-yl group attached to the benzene ring, making it a unique derivative of catechol (benzene-1,2-diol).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpentan-2-yl)benzene-1,2-diol typically involves the alkylation of catechol with 2-methylpentan-2-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups on catechol, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Methylpentan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpentan-2-yl)benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Methylpentan-2-yl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The compound may exert its effects by modulating oxidative stress, enzyme activity, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with two hydroxyl groups on the benzene ring.
4-Methylcatechol (4-methylbenzene-1,2-diol): A methylated derivative of catechol.
Orcinol (5-methylbenzene-1,3-diol): A methylated derivative with hydroxyl groups in the meta position.
Uniqueness
4-(2-Methylpentan-2-yl)benzene-1,2-diol is unique due to the presence of the 2-methylpentan-2-yl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C12H18O2 |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
4-(2-methylpentan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-4-7-12(2,3)9-5-6-10(13)11(14)8-9/h5-6,8,13-14H,4,7H2,1-3H3 |
InChI-Schlüssel |
FGQGMYDGOWUCRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


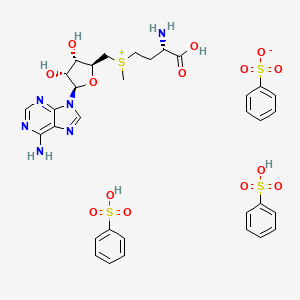
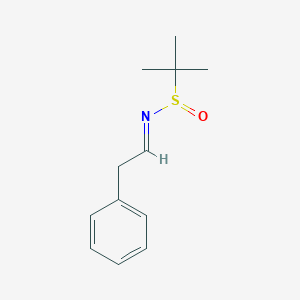
![[1,7]Naphthyridine 1-oxide](/img/structure/B12956636.png)




![2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12956670.png)


